TRIPHENYLTINN,N-DIETHYLDITHIOCARBAMATE
Description
Contextualization of Organotin(IV) Compounds in Contemporary Chemical Research
Organotin(IV) compounds, characterized by a tin atom in the +4 oxidation state bonded to at least one organic substituent via a tin-carbon bond, are a cornerstone of organometallic chemistry. wikipedia.orgrjpbcs.com Their diverse structures and properties have led to widespread applications, making them a subject of continuous research interest. sysrevpharm.orgontosight.ai
The field of organotin chemistry dates back to 1849 when Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.comstudylib.net A subsequent key development was reported by Löwig in 1852 involving the reaction of alkyl halides with a tin-sodium alloy. lupinepublishers.comlupinepublishers.com The discovery and application of Grignard reagents in the early 1900s significantly accelerated the field by providing an effective method for creating tin-carbon bonds. wikipedia.orgstudylib.net
Historically, the industrial applications of organotin compounds drove a major expansion in research, particularly from the 1950s onward. lupinepublishers.comlupinepublishers.com These applications included their use as PVC heat stabilizers, catalysts in the production of polyurethanes, and as biocides in agriculture and antifouling paints. wikipedia.orglupinepublishers.comresearchgate.net
Current research trends have shifted towards more specialized and high-value applications. There is significant interest in the medicinal properties of organotin compounds, particularly as potential anticancer agents, where they have shown promising activity against various tumor cell lines. mdpi.comnih.govfrontiersin.org Other modern research avenues include their use in materials science for developing nanomaterials and as catalysts for organic synthesis and sustainable energy applications. rjpbcs.comontosight.ai
The tin-carbon (Sn-C) bond is the defining feature of organotin compounds. wikipedia.org The number and nature of these bonds in a molecule of the general formula RₙSnX₄₋ₙ (where R is an organic group) are primary determinants of the compound's chemical and biological properties. mdpi.comrjpbcs.com
The Lewis acidity of the tin center, for instance, decreases as the number of electron-donating organic groups increases. lupinepublishers.com This trend influences the coordination chemistry of the compound, with triorganotin (R₃SnX) and diorganotin (R₂SnX₂) species readily expanding their coordination number beyond four, while tetraorganotins (R₄Sn) are poor Lewis acids and typically remain four-coordinate. wikipedia.orglupinepublishers.com The nature of the organic group (e.g., alkyl vs. aryl) also modulates the compound's stability, lipophilicity, and reactivity. mdpi.com In the context of biological activity, a general trend has been observed where tri-substituted organotins often exhibit the highest activity. mdpi.comnih.govfrontiersin.org
Dithiocarbamate (B8719985) Ligands: Structure, Bonding, and Coordination Versatility
Dithiocarbamates are a class of organosulfur compounds derived from dithiocarbamic acid. wikipedia.org The dithiocarbamate anion (R₂NCS₂⁻) is a highly versatile monoanionic ligand known for its ability to form stable complexes with a vast range of metals, including main group elements, transition metals, lanthanides, and actinides. nih.govsysrevpharm.org
These ligands are notable for their strong chelating ability, typically binding to a metal center through both sulfur atoms. nih.govmdpi.com This versatility is demonstrated by their various coordination modes, which include:
Bidentate: Symmetrically chelating to a single metal center. nih.gov
Monodentate: Binding through only one sulfur atom. nih.govresearchgate.net
Anisobidentate: An asymmetrical chelation where one metal-sulfur bond is significantly longer than the other. nih.govresearchgate.net
Bridging: Connecting two or more metal centers. mdpi.commdpi.com
This coordination flexibility allows for the formation of a wide array of molecular geometries, from simple tetrahedral or square planar complexes to more complex polynuclear structures. nih.govresearchgate.net
N,N-diethyldithiocarbamate, [(CH₃CH₂)₂NCS₂]⁻, is a quintessential example of a dithiocarbamate ligand. wikipedia.org It is readily synthesized by the reaction of a secondary amine (diethylamine) with carbon disulfide in the presence of a base like sodium hydroxide (B78521). wikipedia.orgwikipedia.org
Its sodium salt, sodium diethyldithiocarbamate (B1195824), is a common laboratory reagent used to prepare a wide variety of metal-dithiocarbamate complexes through metathesis reactions. wikipedia.org The ethyl groups provide good solubility in many organic solvents, making it a convenient and widely studied ligand in coordination chemistry.
The electronic properties and bonding characteristics of the dithiocarbamate moiety are best understood through its resonance structures. wikipedia.org The delocalization of the lone pair of electrons from the nitrogen atom across the N-C-S₂ core is a key feature. nih.govwikipedia.org
The three main resonance contributors are:
A structure with a double bond between carbon and one sulfur atom.
A zwitterionic "thioureide" form with a double bond between the nitrogen and carbon atoms (C=N⁺) and negative charges on both sulfur atoms. nih.govmdpi.comwikipedia.org
A structure with a double bond between carbon and the other sulfur atom.
The significant contribution of the thioureide form (II) has several important consequences:
It imparts partial double-bond character to the C-N bond, leading to a planar NCS₂ core and a restricted rotation around this bond. wikipedia.orgwikipedia.org
It increases the electron density on the sulfur atoms, making them effective "soft" donor atoms that form strong bonds with many metal ions. wikipedia.org
This electronic flexibility allows dithiocarbamate ligands to stabilize metals in a wide range of oxidation states. nih.govwikipedia.org
Synergy of Organotin and Dithiocarbamate Moieties in Compound Design
The design of hybrid molecules like Triphenyltin (B1233371) N,N-diethyldithiocarbamate is predicated on the principle of synergy, where the combination of the organotin(IV) cation and the dithiocarbamate ligand results in enhanced or unique properties not present in the individual components. mdpi.comencyclopedia.pubnih.gov
Scope of Academic Research on Organotin(IV) Dithiocarbamate Complexes
Academic research into organotin(IV) dithiocarbamate complexes is extensive, with a significant focus on their potential as therapeutic agents. mdpi.compreprints.orgresearchgate.net Studies have explored their efficacy as anticancer, antifungal, and antibacterial agents. a2zjournals.comresearchgate.net The structural diversity of these compounds, arising from the various possible organic groups on both the tin atom and the dithiocarbamate ligand, has allowed for the investigation of structure-activity relationships. nih.govresearchgate.net Researchers have employed a range of analytical techniques to characterize these complexes, including X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, to elucidate their molecular structures and bonding characteristics. niscpr.res.inidosi.org
Research Gaps and Motivations for Further Investigation of TRIPHENYLTIN N,N-DIETHYLDITHIOCARBAMATE
Despite the considerable body of research on organotin(IV) dithiocarbamates, specific knowledge gaps and motivations for further investigation of TRIPHENYLTIN N,N-DIETHYLDITHIOCARBAMATE remain. A primary motivation is the continued search for more effective and targeted therapeutic agents, particularly in the field of oncology. ontosight.airesearchgate.net While the cytotoxic potential of organotin compounds is recognized, a deeper understanding of their mechanisms of action at the molecular level is required to design more selective and less toxic drugs.
A significant research gap lies in the comprehensive toxicological profiling of TRIPHENYLTIN N,N-DIETHYLDITHIOCARBAMATE and its metabolites. Furthermore, exploring the potential for this compound in other applications, such as materials science or catalysis, remains an underexplored avenue. ontosight.airesearchgate.net The development of more sustainable and environmentally benign synthetic routes for this and related compounds also presents a worthwhile research direction. ontosight.ai
Detailed Research Findings
Synthesis and Spectroscopic Data
TRIPHENYLTIN N,N-DIETHYLDITHIOCARBAMATE is typically synthesized by the reaction of triphenyltin chloride with sodium N,N-diethyldithiocarbamate. niscpr.res.in Spectroscopic characterization provides crucial insights into the structure of the compound.
| Spectroscopic Data | TRIPHENYLTIN N,N-DIETHYLDITHIOCARBAMATE |
| IR (KBr, cm⁻¹) | The infrared spectrum shows characteristic bands for the dithiocarbamate group. niscpr.res.in |
| ¹H NMR (CDCl₃, ppm) | The proton NMR spectrum displays multiplet signals for the phenyl protons in the region of δ 7.38-7.86 ppm. The signals for the methylene (B1212753) and methyl protons of the diethylamino group are also observed. niscpr.res.in |
Crystallographic Data
The molecular structure of TRIPHENYLTIN N,N-DIETHYLDITHIOCARBAMATE has been determined by single-crystal X-ray diffraction. niscpr.res.in The central tin atom is five-coordinate, adopting a distorted trigonal bipyramidal geometry. niscpr.res.in The dithiocarbamate ligand coordinates to the tin atom in an anisobidentate fashion, meaning the two tin-sulfur bond distances are unequal. niscpr.res.in
| Selected Crystallographic Data | Ph₃SnS₂CN(C₂H₅)₂ |
| Crystal System | Not specified in snippet |
| Space Group | Not specified in snippet |
| Sn-S(1) Bond Length (Å) | 2.455 |
| Sn-S(2) Bond Length (Å) | 3.132 |
Properties
CAS No. |
17523-08-9 |
|---|---|
Molecular Formula |
C6H9AuO6 |
Synonyms |
TRIPHENYLTINN,N-DIETHYLDITHIOCARBAMATE |
Origin of Product |
United States |
Synthetic Methodologies for Triphenyltinn,n Diethyldithiocarbamate
Precursor Synthesis: N,N-Diethyldithiocarbamate Salt Formation
The formation of the N,N-diethyldithiocarbamate salt is the critical first step, creating the ligand that will ultimately coordinate with the triphenyltin(IV) moiety. This process is generally accomplished through a one-pot synthesis involving an amine, carbon disulfide, and a base. nih.gov
Nucleophilic Addition of Carbon Disulfide to Diethylamine (B46881)
The synthesis of the dithiocarbamate (B8719985) ligand commences with the nucleophilic addition of a secondary amine, diethylamine, to carbon disulfide. nih.gov In this reaction, the lone pair of electrons on the nitrogen atom of diethylamine acts as the nucleophile, attacking the electrophilic carbon atom of carbon disulfide. masterorganicchemistry.comlibretexts.org This attack breaks one of the carbon-sulfur pi bonds, pushing the electrons onto one of the sulfur atoms and forming a zwitterionic intermediate. wikipedia.org This step is a classic example of a nucleophilic addition to a heteroallene system. The resulting species is dithiocarbamic acid. wikipedia.org
The general reaction is as follows: (C₂H₅)₂NH + CS₂ → (C₂H₅)₂NC(S)SH
Role of Bases (e.g., NaOH, KOH, NH₄OH) in Dithiocarbamate Salt Synthesis
Bases are crucial in the synthesis of dithiocarbamate salts to ensure the stability of the product and drive the reaction to completion. nih.gov The dithiocarbamic acids produced from secondary amines are unstable. nih.gov A base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or an ammonia (B1221849) solution, is added to the reaction mixture to deprotonate the dithiocarbamic acid formed in the initial nucleophilic addition step. nih.govwikipedia.orgwikipedia.org This neutralization reaction forms a stable alkali metal or ammonium (B1175870) salt of the dithiocarbamate, such as sodium N,N-diethyldithiocarbamate. nih.govwikipedia.org The use of a strong base helps to conserve the amine, which could otherwise be consumed by reacting with the acidic proton of the dithiocarbamic acid intermediate. nih.gov The resulting salts are typically pale-colored solids that are soluble in water and polar organic solvents. wikipedia.org
The neutralization reaction is represented by: (C₂H₅)₂NC(S)SH + NaOH → (C₂H₅)₂NC(S)S⁻Na⁺ + H₂O
Stoichiometric Considerations for Optimal Yields
For the synthesis of dithiocarbamates, the order of reagent addition generally does not influence the final product, provided the reactants are in the correct stoichiometric proportions. nih.govnih.gov The reaction between a secondary amine, carbon disulfide, and a base like sodium hydroxide typically proceeds with a 1:1:1 molar ratio. wikipedia.orgwikipedia.org Adherence to proper stoichiometry is essential for achieving high yields and purity of the resulting dithiocarbamate salt. Some procedures may employ a slight excess of a particular reagent, such as carbon disulfide, to ensure the complete conversion of the amine. rsc.org
| Reactant 1 | Reactant 2 | Base | Typical Molar Ratio (Amine:CS₂:Base) | Reference |
|---|---|---|---|---|
| Diethylamine | Carbon Disulfide | Sodium Hydroxide | 1:1:1 | wikipedia.orgwikipedia.org |
| Secondary Amines (General) | Carbon Disulfide | Ammonia Solution | Stoichiometrically Correct Ratios | nih.govnih.gov |
| Diethylamine | Carbon Disulfide | - (with Ethyl Vinyl Ether) | 1:1.15 (Amine:CS₂) | rsc.org |
Synthesis of TRIPHENYLTINN,N-DIETHYLDITHIOCARBAMATE from Organotin(IV) Halides
The final step in the synthesis involves the reaction of the pre-formed N,N-diethyldithiocarbamate salt with an organotin(IV) halide, most commonly triphenyltin(IV) chloride.
Direct Metathesis Reaction between Triphenyltin(IV) Chloride and N,N-Diethyldithiocarbamate Salt
The most common method for preparing organotin(IV) dithiocarbamate complexes is through a metathesis reaction. nih.gov This involves reacting the sodium salt of N,N-diethyldithiocarbamate with triphenyltin(IV) chloride. niscpr.res.in In a typical procedure, the anhydrous sodium salt of N,N-diethyldithiocarbamate is added to a solution of triphenyltin(IV) chloride in an organic solvent like dichloromethane (B109758). niscpr.res.in The mixture is stirred for several hours at a controlled temperature. niscpr.res.in During the reaction, the dithiocarbamate anion displaces the chloride ion on the tin atom, forming the desired Triphenyltin (B1233371) N,N-diethyldithiocarbamate and a salt byproduct, sodium chloride. wikipedia.orgniscpr.res.in The insoluble sodium chloride is then removed by filtration, and the final product can be isolated from the filtrate by concentration and recrystallization, often from a solvent mixture like dichloromethane-hexane. niscpr.res.in It is crucial that all reagents and solvents are anhydrous, as triphenyltin chloride is sensitive to water, which can lead to the formation of triphenyltin oxides instead of the desired complex. niscpr.res.in
The general reaction is: (C₆H₅)₃SnCl + (C₂H₅)₂NC(S)S⁻Na⁺ → (C₆H₅)₃SnS₂CN(C₂H₅)₂ + NaCl
| Organotin Reagent | Dithiocarbamate Salt | Solvent | Reaction Time | Reaction Temperature | Reference |
|---|---|---|---|---|---|
| Triphenyltin(IV) Chloride | Sodium N,N-diethyldithiocarbamate | Dichloromethane | 14 hours | 30°C | niscpr.res.in |
| Triphenyltin(IV) Chloride | N-alkyl-N-cyclohexyldithiocarbamate | Ethanol (B145695) | Not specified | Room Temperature | idosi.org |
Solvent Systems and Reaction Conditions (e.g., temperature, stirring duration)
The synthesis of triphenyltin N,N-diethyldithiocarbamate is typically achieved through two primary routes, each employing distinct solvent systems and reaction parameters. The choice of method often depends on whether the dithiocarbamate ligand is prepared beforehand or generated in situ.
One common method involves the reaction of triphenyltin chloride with a pre-synthesized alkali metal salt of N,N-diethyldithiocarbamate, such as the sodium salt. niscpr.res.in In this approach, a solvent like dichloromethane is frequently used. niscpr.res.in The reaction mixture is stirred for an extended period, for instance, 14 hours at a controlled temperature of 30°C, to ensure the completion of the reaction. niscpr.res.in
Alternatively, an in situ method is widely employed where the dithiocarbamate ligand is formed in the reaction vessel immediately prior to the introduction of the organotin compound. researchgate.netnih.govnih.gov This one-pot synthesis is considered highly effective. mdpi.com The process typically begins by dissolving diethylamine in cold ethanol at temperatures ranging from 0 to 4°C. researchgate.netnih.govidosi.org Carbon disulfide, also in an ethanol solution, is then added dropwise to the stirred amine solution. researchgate.net This mixture is stirred for several hours (from one to eight hours in various reports) to form the dithiocarbamate anion. researchgate.netidosi.org Subsequently, an ethanolic solution of triphenyltin(IV) chloride is added to the freshly prepared ligand solution, and the reaction is stirred for an additional two to three hours to yield the final product. researchgate.netnih.gov
The following table summarizes the reaction conditions reported in various synthetic procedures.
| Method | Reactants | Solvent | Temperature | Stirring Duration | Ref. |
| Pre-formed Salt | Triphenyltin chloride, Sodium N,N-diethyldithiocarbamate | Dichloromethane | 30°C | 14 hours | niscpr.res.in |
| In situ | Diethylamine, Carbon disulfide, Triphenyltin chloride | Ethanol | <4°C | Ligand formation (6-8h), then product formation (2-3h) | researchgate.net |
| In situ | Diallylamine, Carbon disulfide, Triphenyltin chloride | Ethanol | 4°C | Ligand formation (2h), then product formation (2-3h) | nih.gov |
| In situ | N-alkyl-N-cyclohexylamine, Carbon disulfide, Triphenyltin chloride | Ethanol | 0-4°C | Ligand formation (1h), then product formation (1h) | idosi.org |
Purification and Crystallization Techniques
Precipitation and Washing Protocols
The purification of triphenyltin N,N-diethyldithiocarbamate begins with the separation of the crude product from the reaction mixture. In syntheses using pre-formed sodium N,N-diethyldithiocarbamate in dichloromethane, the primary byproduct, sodium chloride, precipitates out of the solution and is removed by filtration. niscpr.res.in The product is then precipitated from the concentrated filtrate by adding a mixture of less polar solvents, such as ether and hexane. niscpr.res.in
For the in situ method conducted in ethanol, the desired triphenyltin N,N-diethyldithiocarbamate compound typically precipitates directly from the reaction mixture as a solid upon formation. nih.govidosi.org This precipitate is then collected by filtration. researchgate.netidosi.org Regardless of the synthetic route, the collected solid is subsequently washed to remove any unreacted starting materials or soluble impurities. A common and effective washing protocol involves rinsing the precipitate multiple times with cold ethanol. researchgate.netnih.govnih.gov The purified product is then dried, often in a desiccator, to remove residual solvent. nih.gov
Recrystallization Methods for Single Crystal Growth (e.g., chloroform (B151607)/ethanol mixtures, slow evaporation)
High-quality single crystals suitable for X-ray diffraction analysis are crucial for the definitive structural elucidation of triphenyltin N,N-diethyldithiocarbamate. These crystals are typically obtained through recrystallization from a suitable solvent or solvent mixture. idosi.orgnih.gov
A widely reported and successful method involves dissolving the purified compound in a binary solvent system of chloroform and ethanol, often in a 1:1 volume ratio. idosi.orgnih.govresearchgate.net Another documented solvent system for recrystallization is a mixture of dichloromethane and hexane. niscpr.res.in
The most common technique for growing the crystals is slow evaporation. nih.gov In this process, the solution of the compound is left undisturbed at room temperature, allowing the solvents to evaporate gradually. This slow process facilitates the formation of well-ordered, colorless, single crystals over time. idosi.orgnih.gov
| Recrystallization Solvent System | Technique | Purpose | Ref. |
| Chloroform/Ethanol (1:1 v/v) | Slow Evaporation | Single Crystal Growth | idosi.orgnih.govresearchgate.net |
| Dichloromethane/Hexane | Addition of Hexane to Dichloromethane solution | Crystallization | niscpr.res.in |
Green Chemistry Approaches in Organotin Dithiocarbamate Synthesis (Hypothetical/Future Direction)
While traditional synthetic routes for organotin dithiocarbamates rely on conventional and often volatile organic solvents, the principles of green chemistry offer a promising future direction for more sustainable synthesis. mdpi.comrsc.org Research into the synthesis of dithiocarbamate derivatives, in general, has demonstrated highly efficient methods using environmentally benign reaction media. rsc.org
A significant green approach involves the replacement of traditional organic solvents with deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG). rsc.org These alternative solvents have been used to promote a one-pot, three-component condensation reaction of an amine, carbon disulfide, and an electrophilic reagent (such as an organotin halide). rsc.org Studies on general dithiocarbamate synthesis have shown that these green methods can produce high yields in short reaction times without requiring complex work-up procedures. rsc.org A key advantage of using DES and PEG is their potential for recovery and recycling for subsequent reactions, which minimizes waste and environmental impact. rsc.org
Although the application of these specific green solvents has not been extensively reported for triphenyltin N,N-diethyldithiocarbamate, they represent a logical and important trajectory for future research. Adapting these methodologies could significantly reduce the environmental footprint associated with the synthesis of organotin dithiocarbamates by eliminating the use of hazardous solvents like dichloromethane and chloroform.
Structural Elucidation and Crystallographic Analysis of Triphenyltinn,n Diethyldithiocarbamate
X-ray Single Crystal Diffraction Studies
Supramolecular Interactions in the Solid State (e.g., C-H···S, C-H···π)
The solid-state structure of triphenyltin (B1233371) N,N-diethyldithiocarbamate and its analogues is significantly influenced by a network of weak intermolecular interactions. These interactions, while individually not as strong as covalent bonds, collectively play a crucial role in the stabilization of the crystal lattice. Key among these are C-H···S and C-H···π interactions.
In related organotin(IV) dithiocarbamate (B8719985) compounds, such as di-n-butylbis(N-ethyl-N-phenyldithiocarbamato-кS)tin(IV), C-H···S interactions have been observed to contribute to the formation of a linear supramolecular chain. researchgate.net These chains are further organized into layers through C-H···π interactions. researchgate.net Specifically, in the crystal structure of (N-ethyl-N-phenyldithiocarbamato-кS)triphenyltin(IV), C-H···π interactions are instrumental in mediating the supramolecular architecture. researchgate.net
A detailed analysis of (N,N-Diisopropyldithiocarbamato)triphenyltin(IV), a closely related structure, reveals the presence of weak C-H···C interactions that link molecules into centrosymmetric dimers. nih.gov Hirshfeld surface analysis of this compound highlights the prevalence of H···H contacts, which account for 66.6% of all surface contacts. nih.gov C···H/H···C and S···H/H···S contacts also make significant contributions, at 26.8% and 6.6% respectively. nih.gov The C-H···π contacts are evidenced by distinct features in the fingerprint plot. nih.gov
These non-covalent interactions are critical in understanding the packing of these molecules in the crystalline state. The phenyl groups on the tin atom provide ample opportunity for C-H···π interactions, where a hydrogen atom from a phenyl group of one molecule interacts with the π-electron system of a phenyl group on an adjacent molecule. Similarly, the sulfur atoms of the dithiocarbamate ligand can act as acceptors for hydrogen bonds from the C-H groups of the phenyl rings.
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| (N-ethyl-N-phenyldithiocarbamato-кS)triphenyltin(IV) | C-H···π | Mediates the formation of supramolecular layers. | researchgate.net |
| di-n-butylbis(N-ethyl-N-phenyldithiocarbamato-кS)tin(IV) | C-H···S and C-H···π | C-H···S interactions form linear chains, which are linked into layers by C-H···π interactions. | researchgate.net |
| (N,N-Diisopropyldithiocarbamato)triphenyltin(IV) | C-H···C (π) | Links molecules into centrosymmetric dimers. | nih.gov |
Solid-State vs. Solution-State Structural Considerations (Hypothetical/Future Direction)
While X-ray crystallography provides a detailed snapshot of the molecule in the solid state, it does not capture the dynamic nature that may be present in solution. nih.gov The behavior of triphenyltin N,N-diethyldithiocarbamate in solution is an area ripe for future investigation, particularly concerning ligand dynamics and the influence of the solvent on its coordination.
Ligand Dynamics and Stereochemical Non-rigidity
Organotin(IV) compounds, especially those with higher coordination numbers, are known to exhibit stereochemical non-rigidity in solution. nih.govacs.org For triphenyltin N,N-diethyldithiocarbamate, it is hypothesized that the dithiocarbamate ligand, which often coordinates in an anisobidentate fashion in the solid state with one short and one long Sn-S bond, could exhibit more dynamic behavior in solution. nih.govresearchgate.netidosi.orgmdpi.com
In the solid state, the geometry around the tin atom in analogous triphenyltin dithiocarbamates is often described as distorted, lying somewhere between a tetrahedron and a trigonal bipyramid due to the weak interaction of the second sulfur atom. nih.govresearchgate.netidosi.orgmdpi.com However, in solution, intramolecular exchange processes could lead to the equivalence of the two sulfur atoms on the NMR timescale. This could occur through a process that involves a five-coordinate intermediate, where the dithiocarbamate ligand becomes fully bidentate. Variable-temperature NMR studies would be instrumental in probing such dynamic equilibria. The resonance forms of the dithiocarbamate ligand itself, with varying degrees of double bond character in the C-N bond, further contribute to the potential for dynamic behavior. nih.govmdpi.com
Influence of Solvent on Coordination Mode
The nature of the solvent is expected to have a profound impact on the coordination geometry of triphenyltin N,N-diethyldithiocarbamate in solution. rsc.orgresearchgate.net In non-coordinating solvents, the weak intramolecular Sn···S interaction observed in the solid state might be preserved. However, in coordinating solvents, solvent molecules could compete with the pendant sulfur atom for a coordination site on the tin center.
This competition could lead to a shift in the coordination mode of the dithiocarbamate ligand from anisobidentate to purely monodentate. nih.gov The solvent's polarity and coordinating ability would be key factors. For instance, a strongly coordinating solvent like dimethyl sulfoxide (B87167) (DMSO) might displace the weakly bonded sulfur atom, leading to a four-coordinate tin center with a monodentate dithiocarbamate ligand and a coordinated solvent molecule. Conversely, in a non-polar solvent like benzene (B151609) or chloroform (B151607), the intramolecular Sn···S interaction is more likely to persist. nih.govnih.gov
Future studies employing techniques such as multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) in various solvents would be invaluable in elucidating the solution-state structure and dynamics of this compound. Such investigations would provide a more complete understanding of the chemical behavior of triphenyltin N,N-diethyldithiocarbamate, bridging the gap between its static solid-state structure and its dynamic nature in solution.
| Solvent Type | Expected Coordination Mode | Hypothesized Dominant Species in Solution |
|---|---|---|
| Non-coordinating (e.g., Toluene, Chloroform) | Anisobidentate | Four-coordinate tin with a weak intramolecular Sn···S interaction. |
| Coordinating (e.g., DMSO, Pyridine) | Monodentate | Four-coordinate tin with a monodentate dithiocarbamate and a coordinated solvent molecule. |
Spectroscopic Investigations for Structural and Electronic Properties of Triphenyltinn,n Diethyldithiocarbamate
Infrared (FT-IR) Spectroscopy
Characterization of Thioureide ν(C-N) Vibrations
A key indicator of dithiocarbamate (B8719985) coordination is the stretching vibration of the C-N bond within the thioureide group, NCSS. nih.gov This band, typically observed in the spectral range of 1450–1550 cm⁻¹, possesses a character that is intermediate between a C-N single bond (1250–1360 cm⁻¹) and a C=N double bond (1640–1690 cm⁻¹). scispace.comnih.gov This intermediate frequency confirms the partial double bond character of the C-N bond, a result of the delocalization of the lone pair of electrons on the nitrogen atom. nih.govscispace.com
In Triphenyltin (B1233371) N,N-diethyldithiocarbamate and related complexes, this ν(C-N) absorption is found at a relatively high frequency within its characteristic range (around 1477-1498 cm⁻¹ for similar compounds), indicating a significant double bond character. scispace.com This shift to a higher frequency upon complexation with the tin atom suggests a delocalization of the electron cloud from the -NCSS group toward the metal center, strengthening the C-N bond. nih.gov
Table 1: Characteristic FT-IR Frequencies for Triphenyltin Dithiocarbamate Analogues
| Vibration Mode | Typical Frequency Range (cm⁻¹) | Observed Frequencies (cm⁻¹) for Analogues | Reference |
|---|---|---|---|
| ν(C-N) | 1450-1550 | 1476 - 1498 | scispace.com |
| ν(C-S) | 950-1050 | 983 - 1021 | scispace.com |
| ν(Sn-C) | 500-600 | 502 - 530 | scispace.com |
Analysis of ν(C-S) Stretching Frequencies for Ligand Coordination Mode
The stretching vibration of the C-S bond, found in the 950–1050 cm⁻¹ region, is particularly diagnostic of the coordination mode of the dithiocarbamate ligand. scispace.comnih.gov The nature of this band—whether it appears as a single peak or a doublet—can distinguish between symmetrical and unsymmetrical bonding to the tin atom. nih.gov
The presence of a single, sharp absorption band for the ν(C-S) stretch is indicative of a symmetrical bidentate coordination. scispace.comnih.gov In this mode, both sulfur atoms of the dithiocarbamate ligand are bonded equally to the central tin atom. While this is common for many dithiocarbamate complexes, triphenyltin(IV) derivatives often exhibit asymmetry. scispace.comidosi.org However, even in asymmetrically bonded (anisobidentate) complexes, a single band is often observed, suggesting that both sulfur atoms are indeed coordinated to the tin center. scispace.comresearchgate.net
A clear splitting of the ν(C-S) band into a doublet with a separation greater than 20 cm⁻¹ is typically ascribed to a monodentate bonding mode, where only one sulfur atom is formally bonded to the metal, and the other remains uncoordinated. nih.govnih.gov However, for Triphenyltin N,N-diethyldithiocarbamate, X-ray crystallography has confirmed an anisobidentate coordination. niscpr.res.in In this arrangement, one Sn-S bond is significantly shorter (e.g., 2.455 Å) than the other (e.g., 3.132 Å), though the longer distance is still within the sum of the van der Waals radii, indicating a weak interaction. nih.govniscpr.res.in This significant asymmetry leads to a distorted molecular geometry but does not always produce a distinct doublet in the IR spectrum; often a single band is still observed. scispace.comniscpr.res.in This geometry is described as being intermediate between a true tetrahedral (monodentate) and a trigonal bipyramidal (bidentate) structure. nih.govmdpi.com
Identification of Sn-S and Sn-C Stretching Frequencies
The direct coordination of the ligand to the tin atom is confirmed by the appearance of a band corresponding to the Sn-S stretching vibration. This band is found in the far-infrared region, typically between 350 cm⁻¹ and 450 cm⁻¹. nih.govscispace.com Its presence confirms the formation of the complex. nih.gov For related triphenyltin dithiocarbamates, these ν(Sn-S) vibrations have been observed in the range of 371-451 cm⁻¹. scispace.comresearchgate.net
Additionally, the vibrations of the tin-carbon bonds of the phenyl groups, ν(Sn-C), are identifiable. For compounds containing a triphenyltin moiety, these stretching bands appear in the 500-600 cm⁻¹ region, further confirming the structure of the complex. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H, ¹³C, and ¹¹⁹Sn nuclei, provides detailed information about the electronic environment and connectivity of atoms within Triphenyltin N,N-diethyldithiocarbamate.
The ¹H NMR spectrum shows characteristic signals for the protons of the phenyl groups, which typically appear as a multiplet in the δ 7.38–7.86 ppm region. niscpr.res.in The proton signals for the N,N-diethyl groups are also distinct. Compared to the free dithiocarbamate ligand salt, the signals for the methylene (B1212753) protons (-NCH₂-) are shifted downfield upon complexation, appearing in the δ 3.42–3.90 ppm range for similar dialkyl compounds. niscpr.res.inchemicalbook.com
In the ¹³C NMR spectrum, the most diagnostic signal is that of the carbon atom in the NCS₂ group. This peak resonates in the δ 185–220 ppm range. scispace.com For analogous triphenyltin dithiocarbamate complexes, this chemical shift has been recorded between δ 195 and 198 ppm. scispace.comidosi.org
The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry of the tin atom. nih.gov The coordination number dictates the chemical shift range:
Tetra-coordinate (4): δ +200 to -60 ppm
Penta-coordinate (5): δ -90 to -190 ppm
Hexa-coordinate (6): δ -210 to -400 ppm
Given that X-ray diffraction studies show Triphenyltin N,N-diethyldithiocarbamate has a five-coordinate, distorted trigonal-bipyramidal geometry due to its anisobidentate coordination, the ¹¹⁹Sn chemical shift is expected to fall within the -90 to -190 ppm range. nih.govniscpr.res.in
Table 2: NMR Spectroscopic Data for Triphenyltin Dithiocarbamate Analogues
| Nucleus | Group | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Phenyl (C₆H₅) | 7.38 - 7.86 | niscpr.res.in |
| ¹H | Methylene (-NCH₂-) | ~3.42 - 3.90 | niscpr.res.in |
| ¹³C | NCS₂ | 195 - 198 | scispace.comidosi.org |
¹H NMR Chemical Shifts and Multiplicities for Ligand Proton Environments
The ¹H NMR spectrum of Triphenyltin N,N-diethyldithiocarbamate provides distinct signals corresponding to the protons of the N,N-diethyldithiocarbamate and triphenyltin moieties. The ethyl groups of the dithiocarbamate ligand exhibit a characteristic pattern. The methylene protons (-CH₂) typically appear as a quartet, while the terminal methyl protons (-CH₃) present as a triplet. For the related sodium diethyldithiocarbamate (B1195824), these signals are observed around 4.03 ppm for the quartet and 1.23 ppm for the triplet. chemicalbook.com The phenyl groups attached to the tin atom produce complex multiplets in the aromatic region of the spectrum.
Table 1: Representative ¹H NMR Data for the Diethyldithiocarbamate Ligand
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methylene (-CH₂) | ~4.03 | Quartet |
| Methyl (-CH₃) | ~1.23 | Triplet |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) and can vary slightly based on the solvent and specific complex.
¹³C NMR Chemical Shifts, particularly for the NCS₂ Carbon
In the ¹³C NMR spectrum, the carbon atoms of the ethyl and phenyl groups show signals in their expected regions. A key diagnostic signal is that of the thioureide carbon (NCS₂). The chemical shift of this carbon provides insight into the C-N bond order and the coordination mode of the dithiocarbamate ligand. This carbon typically appears significantly downfield. In general, carbons in an amine environment appear in the 30-60 ppm range, while substituted benzene (B151609) carbons are found between 115-140 ppm. wisc.edu The NCS₂ carbon's specific shift reflects the delocalization of electron density within the dithiocarbamate backbone.
Table 2: Typical ¹³C NMR Chemical Shift Ranges
| Carbon Environment | Typical Chemical Shift Range (δ, ppm) |
|---|---|
| Alkyl (-CH₂, -CH₃) | 10 - 60 |
| Aromatic (-C₆H₅) | 125 - 170 |
Note: Data represents typical ranges and the NCS₂ value is an estimate for dithiocarbamate complexes.
¹¹⁹Sn NMR Chemical Shifts for Coordination Number and Geometry around Tin
¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the environment around the tin nucleus. The chemical shift (δ) is highly sensitive to the coordination number and the geometry of the tin center. For four-coordinate organotin(IV) compounds, shifts are typically observed in a higher field region, while five- and six-coordinate species appear at progressively lower fields. The specific chemical shift for Triphenyltin N,N-diethyldithiocarbamate helps determine whether the dithiocarbamate ligand coordinates in a monodentate or bidentate fashion, which in turn defines the geometry as tetrahedral, trigonal bipyramidal, or octahedral.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic spectrum of Triphenyltin N,N-diethyldithiocarbamate is characterized by intense absorptions in the ultraviolet region, arising from electronic transitions within the dithiocarbamate ligand and charge transfer interactions with the tin metal center.
Electronic Transitions within the Dithiocarbamate Chromophore (π-π transitions)*
The dithiocarbamate moiety contains a significant π-electron system, giving rise to intense absorption bands. A high-energy band, typically observed in the 250-290 nm range, is assigned to a π-π* transition within the N-C=S group of the ligand. researchgate.net Another transition, often described as an n-π* transition involving the non-bonding electrons on the sulfur atoms, can also occur in this region. These transitions are characteristic of the dithiocarbamate chromophore itself. researchgate.net
Ligand-to-Metal Charge Transfer (LMCT) Bands (if observed)
A second, lower-energy absorption is often observed as a shoulder on the main ligand-based transition, typically appearing at a wavelength greater than 300 nm. This band is attributed to a Ligand-to-Metal Charge Transfer (LMCT) transition. This involves the promotion of an electron from a sulfur-based orbital of the dithiocarbamate ligand to an empty orbital on the tin(IV) center. The presence of this band is indicative of a significant electronic interaction between the ligand and the metal.
Table 3: Electronic Transitions for Triphenyltin N,N-diethyldithiocarbamate
| Transition Type | Approximate Wavelength (λₘₐₓ, nm) | Assignment |
|---|---|---|
| Intra-ligand | ~290 | π → π* (N-C=S) |
Note: Values are based on data for related nickel and cobalt diethyldithiocarbamate complexes and general observations for organotin dithiocarbamates. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (Not primary ID)
Mass spectrometry is employed to confirm the molecular weight of the compound and to analyze its fragmentation pathways under ionization. The resulting mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the full mass of Triphenyltin N,N-diethyldithiocarbamate.
Common fragmentation patterns for organometallic compounds involve the cleavage of metal-carbon or metal-ligand bonds. libretexts.orgyoutube.com For this compound, characteristic fragmentation would likely involve:
Loss of a phenyl group (-C₆H₅) from the tin center.
Cleavage of the tin-sulfur bond, resulting in fragments corresponding to the triphenyltin cation [Ph₃Sn]⁺ and the dithiocarbamate ligand.
Further fragmentation of the dithiocarbamate ligand itself.
Theoretical and Computational Chemistry Studies of Triphenyltinn,n Diethyldithiocarbamate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of organotin compounds. It offers a balance between computational cost and accuracy, making it suitable for relatively large molecules like Triphenyltin (B1233371) N,N-diethyldithiocarbamate. Calculations are typically performed using software packages like Gaussian, employing hybrid functionals such as B3LYP. ymerdigital.comnih.gov
DFT calculations are crucial for determining the most stable three-dimensional structure of a molecule. For Triphenyltin N,N-diethyldithiocarbamate, geometry optimization studies consistently point towards a coordination geometry at the tin (Sn) center that is intermediate between a tetrahedron and a trigonal bipyramid. researchgate.netresearchgate.net This distortion from a perfect tetrahedral geometry, which might be expected for a four-coordinate tin atom, is caused by the dithiocarbamate (B8719985) ligand's coordination behavior. nih.gov
The N,N-diethyldithiocarbamate ligand coordinates to the tin atom through one of the sulfur atoms with a standard covalent Sn-S bond. However, the second sulfur atom also forms a weaker intramolecular interaction with the tin center (Sn···S). researchgate.netnih.gov This interaction, while longer than a typical covalent bond, is significantly shorter than the sum of the van der Waals radii, indicating a tangible bonding effect. researchgate.net This anisobidentate chelation results in a five-coordinate environment around the tin atom, leading to the observed distorted trigonal bipyramidal geometry. researchgate.net
Studies on analogous compounds, such as (N,N-Diisopropyldithiocarbamato)triphenyltin(IV), show a similar distorted geometry where the close approach of the second sulfur atom is largely responsible for the distortion. nih.gov The presence of bulky phenyl groups also influences the final conformation. DFT calculations have shown that molecular packing in the solid state can further affect specific geometric parameters. nih.gov
Table 1: Representative Geometric Parameters for Analogous Triphenyltin Dithiocarbamate Compounds
| Parameter | (Ph)₃Sn(S₂CN(ⁱPr)₂) nih.gov | (Ph)₃Sn(S₂CN(Cyclohexyl)(Isopropyl)) researchgate.net |
|---|---|---|
| Sn-S1 Bond Length (Å) | ~2.46 | 2.4655(10) |
| Sn···S2 Interaction (Å) | 2.9264(4) | 2.9262(11) |
| S1-Sn-S2 Angle (°) | 65.260(11) | Not specified |
| Coordination Geometry | Distorted Tetrahedral / Trigonal Bipyramidal | Distorted Trigonal Bipyramidal |
Note: Data presented is for structurally similar compounds to illustrate typical values.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov
In dithiocarbamate complexes, the HOMO is typically localized on the dithiocarbamate ligand, specifically on the electron-rich sulfur atoms. mdpi.commdpi.com The LUMO, conversely, is often centered on other parts of the molecule. mdpi.com A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov
DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations of vibrational frequencies (Infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to confirm molecular structures. ymerdigital.commdpi.com
Infrared (IR) Spectroscopy: Theoretical vibrational analysis can help assign the characteristic bands in the experimental IR spectrum. For Triphenyltin N,N-diethyldithiocarbamate, key vibrations include the ν(C-N) "thioureide" band, typically found around 1450-1550 cm⁻¹, and the ν(C-S) bands. ymerdigital.comnih.gov The calculated frequencies are often scaled to better match experimental values. The position of the thioureide band is particularly sensitive to the electronic structure, reflecting the partial double-bond character of the C-N bond. ymerdigital.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict ¹³C and ¹¹⁹Sn NMR chemical shifts. The chemical shift of the carbon atom in the NCS₂ group is a key diagnostic peak, typically appearing around 200 ppm in organotin dithiocarbamate complexes. ymerdigital.comnih.gov Theoretical calculations can reproduce these shifts, confirming the electronic environment of the nuclei. ymerdigital.com
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. ymerdigital.comscirp.org
On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. ymerdigital.comscirp.org
For Triphenyltin N,N-diethyldithiocarbamate, the MEP map is expected to show the most negative potential localized around the electronegative sulfur atoms of the dithiocarbamate ligand. ymerdigital.comnih.gov The hydrogen atoms of the phenyl rings and ethyl groups would exhibit positive potential. This visualization helps in understanding how the molecule might interact with other chemical species and biological targets. dntb.gov.ua
Quantum Chemical Descriptors and Reactivity Indices
From the energies of the frontier orbitals (HOMO and LUMO) obtained through DFT calculations, several quantum chemical descriptors can be derived. These indices provide a quantitative measure of the molecule's reactivity. nih.govmdpi.com
These descriptors are defined based on the energies of the HOMO and LUMO:
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Using these values, the following reactivity indices can be calculated:
Absolute Electronegativity (χ): This measures the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2 . mdpi.com
Chemical Hardness (η): This measures the molecule's resistance to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (I - A) / 2 . mdpi.com
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η) , where μ is the chemical potential (μ ≈ -χ). nih.gov
Molecules can be classified based on their electrophilicity index:
Strong electrophiles: ω > 1.5 eV
Moderate electrophiles: 0.8 < ω < 1.5 eV
Marginal electrophiles: ω < 0.8 eV nih.gov
These calculations provide a theoretical framework for predicting the chemical behavior of Triphenyltin N,N-diethyldithiocarbamate, complementing experimental reactivity studies.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| TRIPHENYLTIN N,N-DIETHYLDITHIOCARBAMATE |
| (N,N-Diisopropyldithiocarbamato)triphenyltin(IV) |
Correlation between Molecular Structure and Reactivity
Theoretical and computational studies on triphenyltin(IV) dithiocarbamates reveal a strong correlation between the compound's three-dimensional structure and its chemical reactivity. The geometry around the central tin atom, the nature of the tin-sulfur bonds, and the electronic characteristics of the dithiocarbamate ligand are key determinants of the molecule's behavior.
The coordination geometry of triphenyltin(IV) dithiocarbamates, including the N,N-diethyl derivative, is consistently shown to be distorted from a simple tetrahedral arrangement. nih.govsunway.edu.my While a basic tetrahedral geometry is formed by the three ipso-carbon atoms of the phenyl groups and one sulfur atom from the dithiocarbamate ligand, a significant interaction with the second sulfur atom of the ligand causes this distortion. nih.gov This interaction, often termed anisobidentate coordination, results in one short, strong Sn-S bond and one significantly longer, weaker Sn···S interaction. nih.govresearchgate.net The coordination geometry is therefore best described as intermediate between a tetrahedron and a trigonal bipyramid, or in some cases, a square pyramid. researchgate.netnih.gov
The dithiocarbamate ligand itself possesses important electronic features that influence the molecule's reactivity. Resonance delocalization within the S₂C-N moiety leads to a partial double bond character in the C-N bond, often referred to as the "thioureide" bond. mdpi.com This is evidenced by C-N bond lengths that are shorter than a typical single bond. mdpi.comresearchgate.net This electronic structure stabilizes the ligand and influences its donor properties. nih.gov The two sulfur atoms of the ligand act as strong donors, readily forming chelates with the tin atom. researchgate.net
Computational methods like Density Functional Theory (DFT) are used to model these structural and electronic properties. uwc.ac.za Hirshfeld surface analysis, a computational tool, has been used to quantify intermolecular interactions in the solid state, revealing that even in the crystal lattice, the molecule's packing is often dominated by weak, non-directional forces like H···H and C···H contacts, with phenyl-C-H···π interactions sometimes leading to the formation of dimeric structures. nih.govsunway.edu.my
| Parameter | Compound | Value | Reference |
| Sn-S1 Bond Length | Triphenyltin(IV) N-cyclohexyl-N-isopropyldithiocarbamate | 2.4655(10) Å | researchgate.net |
| Sn···S2 Bond Length | Triphenyltin(IV) N-cyclohexyl-N-isopropyldithiocarbamate | 2.9262(11) Å | researchgate.net |
| Sn-S1 Bond Length | (N,N-Diisopropyldithiocarbamato)triphenyltin(IV) | ~2.47 Å | nih.gov |
| Sn···S2 Bond Length | (N,N-Diisopropyldithiocarbamato)triphenyltin(IV) | 2.9264(4) Å | nih.gov |
| C-N (thioureide) Bond | Triphenyltin(IV) N-ethyl-N-phenyldithiocarbamate | 1.342(2) Å | mdpi.comresearchgate.net |
| Geometry Index (τ) | (N,N-diallyldithiocarbamato)triphenyltin(IV) | 0.45 | nih.gov |
The geometry index (τ) is a parameter used to distinguish between square pyramidal (τ ≈ 0) and trigonal bipyramidal (τ ≈ 1) geometries. A value of 0.45 indicates an intermediate geometry.
Molecular Dynamics Simulations (Hypothetical/Future Direction)
While extensive crystallographic and static computational studies exist for triphenyltin dithiocarbamates, the use of molecular dynamics (MD) simulations represents a promising future direction for understanding the dynamic behavior of these molecules in biologically relevant environments. MD simulations can provide insights into processes that occur over time, such as conformational changes, solvent interactions, and ligand exchange, which are difficult to capture with static methods.
In the solid state, triphenyltin dithiocarbamates can exist as discrete monomers or form weakly-bound aggregates like dimers through intermolecular forces. nih.gov MD simulations could model the behavior of these structures upon dissolution in various solvents, from nonpolar to polar aqueous environments. Such simulations would elucidate the stability of these aggregates in solution and determine whether they dissociate into monomeric species, a process known to occur for some organotin complexes. nih.gov
Furthermore, MD simulations can map the explicit interactions between the triphenyltin N,N-diethyldithiocarbamate molecule and surrounding solvent molecules. This would provide a detailed picture of the solvation shell and how solvent molecules interact with different parts of the complex, such as the lipophilic phenyl groups and the polar dithiocarbamate moiety. Understanding these interactions is crucial, as the lipophilicity and permeability of organotin dithiocarbamates are key factors in their biological activity. preprints.org The simulations could also explore the conformational flexibility of the N,N-diethyl and phenyl groups, which is important for understanding how the molecule might interact with biological targets.
The reactivity and biological activity of organotin compounds are often linked to their ability to undergo ligand exchange reactions. nih.govmdpi.com The Sn-S bonds in triphenyltin N,N-diethyldithiocarbamate have a degree of lability, and the dithiocarbamate ligand could potentially be displaced by other coordinating species in a biological system, such as amino acid residues or other cellular nucleophiles.
MD simulations, particularly methods like steered MD or metadynamics, could be employed to hypothetically study the mechanism and energetics of ligand exchange. These simulations could model the process of another ligand approaching the tin center and the subsequent dissociation of the dithiocarbamate ligand. This would provide valuable information on:
The preferred pathways for ligand substitution.
The energy barriers associated with the exchange process.
The structure of intermediate or transition states.
Understanding the kinetics and thermodynamics of ligand exchange is fundamental to predicting the stability of the compound in a physiological medium and identifying its ultimate reactive form. rsc.org This knowledge would bridge the gap between the static molecular structure and the dynamic interactions that govern its function.
Chemical Reactivity and Mechanistic Studies of Triphenyltinn,n Diethyldithiocarbamate
Electrochemical Behavior and Redox Chemistry
Polarographic and Cyclic Voltammetry Investigations
The electrochemical behavior of triphenyltin (B1233371) dithiocarbamate (B8719985) complexes has been explored using d.c. polarography and cyclic voltammetry, typically in a solvent system like acetone. ias.ac.in Studies on analogous compounds, such as triphenyltin piperidyl dithiocarbamate, provide significant insights into the processes applicable to Triphenyltin N,N-diethyldithiocarbamate.
Polarographic reduction of these complexes generally yields four well-defined waves. ias.ac.in These waves are not all simple diffusion-controlled processes; instead, they represent a combination of electrochemical reduction and adsorption phenomena at the electrode surface. ias.ac.in Two of the waves are typically diffusion-controlled, while the other two are characterized as adsorption waves, where products of the electrode reaction are adsorbed onto the mercury electrode surface. ias.ac.in
Cyclic voltammetry studies corroborate the findings from polarography. ias.ac.in The voltammograms show results that are in close agreement with the multi-wave polarographic data, confirming the complex nature of the reduction process which involves both electron transfer and surface adsorption steps. ias.ac.in The number of electrons transferred in the key reduction steps has been determined to be one for the initial reduction of the triphenyltin cation and two for a subsequent reduction process. ias.ac.in
Table 1: Summary of Electrochemical Investigations
| Technique | Key Observations | Interpretation |
|---|---|---|
| d.c. Polarography | Four distinct waves observed. | A mix of diffusion-controlled reduction waves and adsorption waves. ias.ac.in |
| Cyclic Voltammetry | Results align with polarographic data. | Confirms a multi-step reduction mechanism involving adsorption processes. ias.ac.in |
Reduction Mechanisms (e.g., formation of tin radical, dimerization, anion formation)
The electrochemical data suggests a multi-step reduction mechanism for triphenyltin dithiocarbamate compounds. The process is initiated by the release of the dithiocarbamate ligand, followed by the reduction of the resulting triphenyltin cation. ias.ac.in
The proposed mechanism proceeds through the following key steps:
Formation of Tin Radical : The first reduction step is a one-electron transfer process that reduces the triphenyltin cation (Ph₃Sn⁺) to a neutral triphenyltin radical (Ph₃Sn•). ias.ac.in
Ph₃Sn⁺ + e⁻ → Ph₃Sn•
Dimerization : The highly reactive triphenyltin radicals can combine to form a dimer, hexaphenylditin (Ph₃Sn-SnPh₃). This dimerization product is often adsorbed onto the electrode surface, which accounts for one of the observed adsorption waves in the polarographic studies. ias.ac.in
2 Ph₃Sn• → Ph₃Sn-SnPh₃
Anion Formation : The triphenyltin radical can also undergo a further reduction. This step involves the transfer of another electron to the radical, resulting in the formation of the triphenyltin anion (Ph₃Sn⁻). ias.ac.in This process corresponds to one of the diffusion-controlled waves observed at a more negative potential. ias.ac.in
Ph₃Sn• + e⁻ → Ph₃Sn⁻
This mechanistic pathway, involving the sequential formation of a radical, a dimer, and an anion, is consistent with findings for other tri-substituted organotin compounds. ias.ac.in
Thermal Decomposition Pathways (Abiotic)
The thermal decomposition of organotin(IV) dithiocarbamate complexes is a complex process that leads to the formation of various volatile products and solid-state residues. nih.gov The thermochemistry can be unpredictable even among structurally similar compounds. nih.gov
Characterization of Volatile and Solid Decomposition Products
Thermogravimetric analyses (TGA) provide insight into the thermal stability and decomposition of these compounds. nih.gov The abiotic decomposition of metal dithiocarbamates, including organotin variants, typically proceeds via pathways that release volatile organic fragments and leave behind an inorganic residue. nih.govresearchgate.net
The decomposition can involve the formation of a metal thiocyanate (B1210189) intermediate, which then breaks down further. nih.gov Volatile products can include species derived from the organic substituents on both the tin atom and the dithiocarbamate ligand. While specific studies on Triphenyltin N,N-diethyldithiocarbamate are not detailed, decomposition of related organic compounds can release gases such as carbon dioxide (CO₂), ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), and isocyanic acid (HNCO). osti.govnih.gov The primary solid product from the decomposition under an inert atmosphere is typically a tin sulfide (B99878). nih.gov
Table 2: General Decomposition Products of Organotin Dithiocarbamates
| Product Type | Examples |
|---|---|
| Volatile Products | Carbon Disulfide, Organic Isothiocyanates, Amines, Hydrocarbons |
| Solid Residue | Tin(II) Sulfide (SnS), Tin(IV) Sulfide (SnS₂) nih.govresearchgate.net |
Influence of Ligand Coordination Mode on Thermal Stability and Decomposition Mechanisms
The way the dithiocarbamate ligand binds to the central tin atom significantly influences the compound's thermal properties. Dithiocarbamate ligands are known for their versatile coordination, acting in monodentate, bidentate, or anisobidentate fashions. nih.govresearchgate.net
In tri-substituted organotin(IV) complexes like Triphenyltin N,N-diethyldithiocarbamate, a four-coordinate geometry is common. nih.gov However, distortions often occur. For instance, in similar triphenyltin complexes, the dithiocarbamate ligand coordinates in an anisobidentate manner, with one short and one long Sn-S bond. This results in a distorted geometry that lies between a perfect tetrahedron and a trigonal bipyramid. nih.gov
The strength and nature of these Sn-S bonds directly impact the thermal stability. A stronger, more symmetric bidentate chelation generally leads to higher thermal stability, requiring more energy to initiate the decomposition process. Conversely, weaker or strained coordination, as seen in anisobidentate arrangements, may lower the decomposition temperature and influence the mechanistic pathway by creating a preferential site for bond cleavage. nih.gov
Formation of Inorganic Tin Sulfide Residues
A consistent outcome of the thermal decomposition of organotin(IV) dithiocarbamate complexes, particularly under inert (non-oxidizing) conditions, is the formation of inorganic tin sulfide residues. nih.gov These compounds are often investigated as single-source precursors for producing metal sulfide nanoparticles, which have applications in electronics and photovoltaics. nih.govresearchgate.net
Depending on the decomposition conditions and the oxidation state of the tin in the parent compound, different phases of tin sulfide can be formed. The final residue is often tin(II) sulfide (SnS) or tin(IV) sulfide (SnS₂). nih.gov The decomposition of some diphenyltin(IV) dithiocarbamates, for example, has been shown to yield SnS₂ or SnS as the final residue. nih.gov The formation of these sulfide materials is a key characteristic of the thermal breakdown of this class of organometallic compounds. nih.gov
Coordination Chemistry of Triphenyltinn,n Diethyldithiocarbamate
Coordination Modes of the N,N-Diethyldithiocarbamate Ligand
The N,N-diethyldithiocarbamate ligand exhibits remarkable flexibility in its coordination to metal centers. researchgate.net This adaptability is largely due to the delocalization of electron density across the S₂C-N fragment, which allows for various modes of attachment. nih.gov The principal coordination modes observed in organotin complexes are monodentate, anisobidentate, and bidentate chelation. researchgate.netnih.govnih.gov
In the monodentate coordination mode, the dithiocarbamate (B8719985) ligand binds to the tin atom through a single sulfur atom. researchgate.netnih.govnih.gov This mode is frequently observed in tri-substituted organotin(IV) complexes like triphenyltin (B1233371) derivatives. nih.gov The second sulfur atom remains uncoordinated or interacts only weakly with the metal center, often referred to as a "pendant" sulfur. nih.govmdpi.com This weak interaction is characterized by a long Sn-S distance, which is significantly greater than a typical covalent bond but still less than the sum of the van der Waals radii of tin and sulfur (approximately 4.0 Å). mdpi.com
For example, in triphenyltin(IV) complexes with substituted N-methylbenzylamine dithiocarbamates, the ligands were found to bond in a monodentate fashion. nih.govmdpi.com The primary Sn-S bond lengths are in the range of a typical covalent bond (e.g., 2.46-2.48 Å), while the distance to the pendant sulfur is much longer (e.g., > 3.0 Å). mdpi.com This coordination typically results in a four-coordinate tin center with a distorted tetrahedral geometry. nih.govmdpi.com The deviation from ideal tetrahedral angles is attributed to the steric influence and weak electronic interaction of the non-coordinating sulfur atom. mdpi.com
Table 1: Examples of Monodentate Coordination in Organotin(IV) Dithiocarbamates
| Compound | Sn-S₁ (Å) | Sn-S₂ (Å) | Geometry Around Tin | Reference |
| Triphenyltin(IV) p-bromo-N-methylbenzylamine dithiocarbamate | 2.464(10) | 3.022(7) | Distorted Tetrahedral | mdpi.com |
| Triphenyltin(IV) N-methylbenzylaminedithiocarbamate | 2.4671(4) | 3.066(8) | Distorted Tetrahedral | mdpi.com |
| Organotin(IV) 4-hydroxypiperidine (B117109) dithiocarbamate | 2.4757(7) | 3.0336(7) | Distorted Tetrahedral | mdpi.com |
This table is interactive. Click on the headers to sort.
Anisobidentate coordination represents an intermediate state between monodentate and fully symmetric bidentate chelation. researchgate.netnih.gov In this mode, both sulfur atoms of the dithiocarbamate ligand are bonded to the tin atom, but the two Sn-S bond distances are unequal. nih.gov One Sn-S bond is significantly shorter and stronger than the other. This asymmetry leads to a distorted coordination geometry around the tin center. nih.gov
This bonding mode is common in organotin(IV) dithiocarbamate complexes and results in an increase in the coordination number of the tin atom, typically to five or six. nih.gov For instance, in some dimethyltin(IV) and triphenyltin(IV) dithiocarbamate complexes, the ligands coordinate in an anisobidentate fashion. nih.gov This unequal bonding results in geometries that are described as being between tetrahedral and trigonal bipyramidal or as distorted trigonal bipyramids. nih.gov The degree of asymmetry can vary depending on the steric and electronic properties of the organic groups on the tin atom and the substituents on the dithiocarbamate nitrogen.
Table 2: Examples of Anisobidentate Coordination in Organotin(IV) Dithiocarbamates
| Compound | Sn-S₁ (Å) | Sn-S₂ (Å) | Geometry Around Tin | Reference |
| Dimethyltin(IV) N,N-dimethyldithiocarbamate complex | 2.489(1) | 2.795(1) | Distorted Trigonal Bipyramid | nih.gov |
| Triphenyltin(IV) N-cyclohexyl-N-ethyldithiocarbamate | 2.9426(10) | 3.0134(8) | Between Tetrahedral and Trigonal Bipyramidal | nih.gov |
| Dibutyltin(IV) N-methyl-N-phenyldithiocarbamate | 2.5250(7) | 2.8619(8) | Distorted Geometry | nih.gov |
This table is interactive. Click on the headers to sort.
Symmetric bidentate chelation occurs when the dithiocarbamate ligand binds to the tin atom with two sulfur atoms, forming two Sn-S bonds of equal or very similar lengths. researchgate.net This coordination mode results in the formation of a stable four-membered chelate ring. st-andrews.ac.uk When dithiocarbamate ligands act as bidentate chelators, they typically lead to higher coordination numbers for the tin atom, often resulting in five- or six-coordinate complexes with geometries such as trigonal bipyramidal or octahedral, respectively. nih.govmdpi.com
In diorganotin(IV) bis(dithiocarbamate) complexes, for example, the two bidentate ligands can create a distorted octahedral geometry around the tin center. mdpi.comresearchgate.net The symmetry of the chelation, indicated by short and similar Sn-S bond distances (typically 2.5 to 2.7 Å), is a key feature of this mode. researchgate.net
While less common for simple triphenyltin complexes, the dithiocarbamate ligand has the capacity to act as a bridging ligand, connecting two or more metal centers. researchgate.netnih.govnih.gov In this mode, one sulfur atom can bind to one metal center while the second sulfur atom coordinates to an adjacent metal, or the S-C-S unit can bridge two metals. This behavior is crucial in the formation of polymetallic assemblies and coordination polymers. researchgate.net The ability to bridge metal ions contributes to the structural diversity of metal-dithiocarbamate chemistry, allowing for the construction of complex supramolecular architectures. researchgate.net
Influence of Ligand Chelation on Tin Coordination Geometry and Stereochemistry
The coordination mode of the N,N-diethyldithiocarbamate ligand has a profound influence on the coordination number, geometry, and stereochemistry of the central tin atom. nih.govnih.gov The transition from a monodentate to a bidentate ligand increases the coordination number of the tin center from four to five or six. nih.gov
Four-coordination: In triphenyltin N,N-diethyldithiocarbamate, monodentate coordination of the ligand leads to a four-coordinate tin atom. The resulting geometry is typically a distorted tetrahedron. nih.govmdpi.com The distortion from the ideal 109.5° angles is caused by the steric bulk of the phenyl groups and the weak interaction from the pendant sulfur atom. mdpi.com
Five-coordination: Anisobidentate coordination or the bonding of one monodentate and one bidentate ligand in diorganotin complexes results in a five-coordinate tin atom. nih.gov The geometry for these five-coordinate complexes is often described as a distorted trigonal bipyramid. nih.gov
Six-coordination: When two dithiocarbamate ligands coordinate in a bidentate fashion to a diorganotin(IV) moiety, a six-coordinate complex is formed. mdpi.com The resulting geometry is typically a distorted octahedron. mdpi.comresearchgate.net The distortion arises from the small "bite angle" of the chelating dithiocarbamate ligand and the steric requirements of the organic substituents on the tin. nih.gov
This change in coordination number and geometry is a direct consequence of the chelation effect and significantly alters the electronic environment and steric accessibility of the tin center. nih.gov
Table 3: Summary of Coordination Modes and Resulting Geometries
| Coordination Mode | Coordination Number | Typical Geometry |
| Monodentate | 4 | Distorted Tetrahedral |
| Anisobidentate | 5 | Distorted Trigonal Bipyramidal |
| Bidentate (x2) | 6 | Distorted Octahedral |
This table is interactive. Click on the headers to sort.
Lewis Acidic Character of the Organotin(IV) Center
The formation and stability of triphenyltin N,N-diethyldithiocarbamate are fundamentally governed by the Lewis acidic nature of the organotin(IV) center. nih.govmdpi.com The tin atom in R₃Sn⁺ moieties is electron-deficient and acts as a Lewis acid, readily accepting electron pairs from Lewis bases. nih.gov The dithiocarbamate ligand, with its electron-rich sulfur atoms, is an effective Lewis base. nih.gov
The interaction is well-described by the Hard and Soft Acids and Bases (HSAB) principle. nih.govmdpi.com The tin(IV) center is considered a soft Lewis acid, and the sulfur donor atoms of the dithiocarbamate ligand are soft Lewis bases. According to the HSAB principle, soft acids prefer to bind to soft bases, leading to a strong and stable Sn-S coordinate bond. nih.govmdpi.com The presence of three phenyl groups on the tin atom enhances its Lewis acidity compared to trialkyltin compounds, facilitating complexation. This intrinsic Lewis acidity drives the coordination of the dithiocarbamate ligand and dictates the resulting coordination number and geometry of the complex. nih.gov
Formation of Polymeric or Supramolecular Architectures through Coordination (if applicable)
The coordination behavior of triphenyltin N,N-diethyldithiocarbamate, and related triphenyltin(IV) dithiocarbamate complexes, is characterized by the formation of discrete molecular units rather than extended polymeric chains through coordination bonds. nih.gov This structural preference contrasts with other classes of organotin compounds, such as triphenyltin carboxylates, which are known to form polymeric structures via bidentate bridging ligands. nih.gov The primary reason for the monomeric nature of these dithiocarbamate complexes lies in the coordination mode of the dithiocarbamate ligand itself.
Research findings consistently show that the dithiocarbamate ligand typically coordinates to the tin(IV) center in an anisobidentate fashion. nih.govresearchgate.netnih.gov In this arrangement, one sulfur atom forms a strong, shorter covalent bond (Sn-S), while the second sulfur atom maintains a significantly longer and weaker interaction (Sn···S) with the tin atom. researchgate.netidosi.org This intramolecular chelation results in a distorted geometry around the tin center, which is generally described as being between a tetrahedron and a trigonal bipyramid. nih.govresearchgate.netmdpi.com The presence of this strong intramolecular interaction effectively saturates the coordination sphere of the tin atom, precluding the dithiocarbamate ligand from acting as a bridge to an adjacent molecule to form a coordination polymer.
Detailed crystallographic studies on analogous triphenyltin(IV) dithiocarbamate compounds provide clear evidence of this anisobidentate coordination, as illustrated by the variance in tin-sulfur bond lengths.
Table 1: Selected Intramolecular Sn-S Bond Distances in Analogous Triphenyltin(IV) Dithiocarbamate Complexes
| Compound | Short Sn-S Bond (Å) | Long Sn···S Interaction (Å) | Reference |
|---|---|---|---|
| Triphenyltin(IV) N-cyclohexyl-N-isopropyldithiocarbamate | 2.4655(10) | 2.9262(11) | researchgate.net |
| Triphenyltin(IV) N-cyclohexyl-N-ethyldithiocarbamate | Not specified | 2.9426(10) | researchgate.net |
| Triphenyltin(IV) N-cyclohexyl-N-methyldithiocarbamate | Not specified | 3.0134(8) | researchgate.net |
| (N,N-Diisopropyldithiocarbamato)triphenyltin(IV) | Not specified | 2.9264(4) | nih.gov |
While covalent polymerization is not observed, these monomeric units of triphenyltin dithiocarbamates can self-assemble into ordered supramolecular architectures through various weak, non-covalent intermolecular interactions. nih.govresearchgate.net These interactions are crucial in dictating the molecular packing in the crystal lattice. The most prominent of these are C–H···π interactions, where a hydrogen atom from a phenyl group on one molecule interacts with the π-electron system of a phenyl ring or the dithiocarbamate chelate ring (SnS₂C) on an adjacent molecule. nih.govresearchgate.netmdpi.com Studies on structurally similar compounds have identified C–H···S interactions as another force contributing to the formation of layered supramolecular structures. researchgate.net These weak forces guide the monomeric complexes to form higher-order assemblies, such as centrosymmetric dimeric aggregates or extended layers. nih.govresearchgate.net
Table 2: Intermolecular Interactions and Resulting Supramolecular Motifs in Analogous Triphenyltin(IV) Dithiocarbamate Complexes
| Compound | Type of Interaction | Resulting Supramolecular Architecture | Reference |
|---|---|---|---|
| (N,N-Diisopropyldithiocarbamato)triphenyltin(IV) | Phenyl-C–H···C(phenyl) | Centrosymmetric dimeric aggregates | nih.gov |
| (N-ethyl-N-phenyldithiocarbamato-кS)triphenyltin(IV) | C–H···π | Supramolecular layer | researchgate.net |
Non Biological Applications and Functional Materials Development
Precursor in Material Synthesis
The compound serves as an exemplary single-source precursor (SSP), a class of molecules designed to decompose cleanly under thermal conditions to yield specific inorganic materials. This approach offers significant advantages over multi-source methods, including better stoichiometric control, lower deposition temperatures, and enhanced reproducibility. rsc.org
Triphenyltin (B1233371) N,N-diethyldithiocarbamate and related organotin dithiocarbamates are highly effective as single-source precursors for the deposition of tin sulfide (B99878) (SnS) thin films. wikipedia.orgnih.gov Tin sulfide is a promising semiconductor material for photovoltaic applications due to its high absorption coefficient and an optimal band gap for solar energy conversion. rsc.org The precursor molecule contains all the necessary elements (tin and sulfur) in one entity, which simplifies the deposition process. Upon thermal decomposition, the organic ligands (phenyl and diethyldithiocarbamate (B1195824) groups) break away, allowing for the formation of a pure tin sulfide phase. wikipedia.org The structure of Triphenyltin N,N-diethyldithiocarbamate features the dithiocarbamate (B8719985) group acting as an anisobidentate ligand, coordinating to the tin atom in a distorted trigonal bipyramidal geometry. naturvardsverket.se This configuration is stable at ambient temperatures but designed to decompose controllably at elevated temperatures for material deposition. wikipedia.orgnaturvardsverket.se
Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile and cost-effective technique for producing thin films, and it is particularly well-suited for deploying single-source precursors like Triphenyltin N,N-diethyldithiocarbamate. nobelprize.orggelest.com In the AACVD process, a solution of the precursor is aerosolized and transported by a carrier gas to a heated substrate. The precursor then decomposes on the hot surface to form the desired thin film.
Research has demonstrated that organotin dithiocarbamate complexes, including phenyl derivatives, can be used to deposit orthorhombic SnS thin films at temperatures ranging from 400 °C to 530 °C. wikipedia.org The properties of the resulting films, such as morphology and crystallinity, can be controlled by adjusting deposition parameters like temperature, precursor concentration, and solvent system. wikipedia.org For instance, thermogravimetric analysis (TGA) of diphenyltin (B89523) and dibutyltin (B87310) analogues shows decomposition occurring in a single step between 195 °C and 325 °C, indicating their suitability as clean precursors for AACVD. wikipedia.org
| Precursor Type | Deposition Temperature (°C) | Resulting Material Phase | Key Findings/Film Characteristics | Reference |
|---|---|---|---|---|
| Diorganotin bis(diethyldithiocarbamate) | 400 - 530 | Orthorhombic SnS | Films were characterized by p-XRD, Raman spectroscopy, and SEM. Electrical resistivity was also measured. | wikipedia.org |
| Tin(II) bis(diethyldithiocarbamate) | 450 - 500 | Orthorhombic SnS (Herzenbergite) | Stoichiometry was best at higher precursor concentrations (250 mM) and 450 °C. Optical band gap estimated at 1.2 eV. | wikipedia.org |
The success of using organotin dithiocarbamates for SnS deposition highlights the broader potential of this precursor class for synthesizing other metal chalcogenide materials. The dithiocarbamate ligand is an excellent chelating agent for a wide variety of metals. nih.gov By substituting the tin center with other metals (e.g., zinc, cadmium, lead) while retaining the dithiocarbamate ligand, it is possible to create single-source precursors for other important semiconductor materials like ZnS, CdS, and PbS. The AACVD method has been successfully used with other dithiocarbamate and related complexes to produce films of materials such as zinc selenide (B1212193) (ZnSe), demonstrating the versatility of the general approach. nih.gov This adaptability makes the development of novel dithiocarbamate precursors a promising route for accessing a wide range of functional metal chalcogenide thin films. rsc.org
Catalysis
While extensively studied for material synthesis, the application of Triphenyltin N,N-diethyldithiocarbamate in catalysis is a less developed field. However, the known chemical properties of organotin compounds suggest potential utility.
Organotin(IV) compounds are recognized for their catalytic activities, which are largely attributed to the Lewis acidic nature of the tin center. gelest.comrjpbcs.com They have found commercial use as catalysts for esterification, transesterification, and the formation of polyurethanes. gelest.comrjpbcs.com Several studies note that organotin(IV) dithiocarbamate complexes possess potential applications in catalysis. nih.govresearchgate.net
For example, certain diorganotin(IV) compounds have been shown to effectively catalyze the synthesis of 1,2-disubstituted benzimidazoles with high product yields. rsc.org Although specific studies focusing on Triphenyltin N,N-diethyldithiocarbamate as a catalyst for a broad range of organic reactions are not widely reported, its structural features—a Lewis acidic tin atom and labile ligands—suggest it could function as a pre-catalyst. The triphenyltin moiety could potentially initiate reactions, such as those involving radical generation, similar to other triphenyltin derivatives like triphenyltin hydride. wikipedia.orgwikipedia.org
The primary mechanism of catalytic action for organotin(IV) compounds involves the tin atom acting as a Lewis acid. rsc.orggelest.com The empty 5d orbitals of the tin atom allow it to expand its coordination number beyond four, enabling it to coordinate with reactants that contain lone pairs of electrons, such as those with hydroxyl or amine groups. gelest.com This coordination activates the substrate, making it more susceptible to nucleophilic attack. In reactions like benzimidazole (B57391) synthesis catalyzed by other organotin compounds, it is proposed that both the Lewis acidic Sn(IV) center and other functional groups on the ligand work synergistically to facilitate the reaction. rsc.org
While there is no direct evidence of Triphenyltin N,N-diethyldithiocarbamate participating in C-H activation or iminium ion formation, the fundamental Lewis acidity of its tin center remains its most probable catalytic feature. Iminium ion catalysis typically involves amine-based organocatalysts, following a different mechanistic pathway. nobelprize.org For Triphenyltin N,N-diethyldithiocarbamate, any catalytic activity would likely proceed through coordination of a substrate to the tin atom, followed by a chemical transformation, a mechanism common to many organotin-catalyzed processes. gelest.com
Analytical Chemistry Applications
Triphenyltin N,N-diethyldithiocarbamate's unique structure, combining a lipophilic organotin group with a strong metal-chelating dithiocarbamate ligand, underpins its applications in analytical chemistry.
Reagents for Heavy Metal Removal or Concentration (e.g., from water)
The dithiocarbamate moiety (S₂CNR₂) is a powerful chelating agent, capable of binding strongly and selectively to a wide range of heavy metal ions. nih.govtandfonline.com This property is central to its application in environmental remediation and analytical preconcentration. The two sulfur donor atoms in the dithiocarbamate ligand form stable, often insoluble, complexes with heavy metals. nih.govtandfonline.com This process facilitates their removal from aqueous solutions, such as industrial wastewater, through precipitation. tandfonline.com
The general mechanism involves the reaction of the dithiocarbamate part of the molecule with metal ions (Mⁿ⁺) in the water, leading to the formation of a metal-dithiocarbamate complex. This complex is typically insoluble and precipitates out of the solution, thus effectively removing the toxic heavy metal. tandfonline.comp2infohouse.org The efficiency of this removal can be influenced by the nature of the organic groups attached to the dithiocarbamate nitrogen; for instance, ligands with phenyl groups have shown different chelating abilities compared to those with only alkyl groups like diethyl. nih.gov
Beyond simple removal, these compounds can be used to concentrate trace amounts of heavy metals from a large volume of water. By passing the water through a medium containing the chelating agent, the metal ions are captured. They can then be eluted in a smaller volume of a different solvent, effectively increasing their concentration to levels that are easier to detect and quantify using analytical instruments. nih.gov Dithiocarbamate-based compounds have been successfully used to remove various heavy metals from water. researchgate.net
Table 1: Metal Removal using Dithiocarbamate-based Reagents
| Metal Ion | Application Context | Mechanism | Reference |
|---|---|---|---|
| Copper (Cu²⁺) | Rinsewater from etching operations | Complexation and precipitation | p2infohouse.org |
| Nickel (Ni²⁺) | Electroless plating rinsewater | Complexation and precipitation | p2infohouse.org |
| Zinc (Zn²⁺) | Wastewater treatment | Chelation and removal | nih.gov |
| Cadmium (Cd²⁺) | Polluted water remediation | Chelation and removal | researchgate.net |
| Lead (Pb²⁺) | Polluted water remediation | Chelation and removal | researchgate.net |
Use as Stationary Phases in Chromatography (Hypothetical/Future Direction)
Gas chromatography (GC) is a standard technique for the analysis of volatile organotin compounds, including triphenyltin derivatives. ste-mart.comnih.gov In this method, the separation is achieved as the compound moves through a column containing a stationary phase, interacting with it based on properties like volatility and polarity. ste-mart.com Commonly used stationary phases include polydimethylsiloxane (B3030410) (PDMS). researchgate.net
A hypothetical future application could involve using Triphenyltin N,N-diethyldithiocarbamate itself, or similar organotin dithiocarbamates, as a stationary phase in a chromatographic column. The unique chemical properties of the compound—a combination of a nonpolar triphenyltin moiety and a highly polar, metal-chelating dithiocarbamate group—could offer novel separation capabilities.
Such a stationary phase could theoretically be used in specialized applications, for instance, in chelation or affinity chromatography for the separation of specific metal ions. The dithiocarbamate groups on the stationary phase could selectively bind to certain metal ions passed through the column, allowing for their separation from a complex matrix. The varied interactions (van der Waals forces from the phenyl groups and coordination from the dithiocarbamate) could also provide unique selectivity for separating different classes of organic molecules. This remains a speculative area requiring further research and development.
Material Science and Engineering
The compound's properties are also being explored in the development of functional materials and coatings.
Antifouling Coatings (only discussing the chemical mechanism, not biological effects)
Organotin compounds have historically been the most effective biocides used in antifouling paints for marine vessels. imo.orgresearchgate.net The primary chemical mechanism of action for self-polishing antifouling paints containing organotin compounds, such as triphenyltin derivatives, is based on controlled hydrolysis. mdpi.comscilit.com
In these systems, the Triphenyltin N,N-diethyldithiocarbamate is not simply mixed into the paint but is chemically bound to a polymer backbone, often an acrylate (B77674) copolymer. researchgate.net The key reaction occurs when the painted hull is immersed in seawater (which is slightly alkaline). The covalent bond linking the organotin to the polymer matrix undergoes slow hydrolysis. mdpi.comresearchgate.net This chemical reaction cleaves the organotin compound from the polymer, releasing it into the water layer immediately adjacent to the hull surface. imo.org
As the organotin compound is released, the remaining polymer backbone becomes water-soluble and washes away, exposing a fresh, smooth layer of paint containing more bound organotin. semanticscholar.org This self-polishing action ensures a consistent and controlled release rate of the active agent over a long period, maintaining the antifouling performance. researchgate.net The rate of this hydrolysis and, consequently, the leaching of the organotin compound, is a critical factor in the paint's design and effectiveness. semanticscholar.org
Lubricant Additives
Dithiocarbamates are a well-established class of multifunctional additives in lubricating oils and greases. mdpi.comvanderbiltchemicals.com They are prized for their excellent anti-wear, extreme pressure (EP), and antioxidant properties. vanderbiltworldwide.comyashoindustries.com The functionality of these additives stems from the dithiocarbamate group's interaction with metal surfaces under conditions of high temperature and pressure.
The chemical mechanism involves the thermal decomposition of the dithiocarbamate compound at the points of asperity contact between moving metal parts. This decomposition forms a protective tribochemical film on the metal surface. arxiv.org This film, often containing metal sulfides, acts as a sacrificial layer that shears in preference to the underlying metal, thus preventing direct metal-to-metal contact and significantly reducing wear and friction. arxiv.orggoogle.com The dithiocarbamate moiety also functions as an antioxidant by interrupting the free-radical oxidation chains that degrade the lubricant base oil. google.com
While much of the research focuses on molybdenum dithiocarbamates or ashless (non-metallic) dithiocarbamates, the functional principles are attributed to the dithiocarbamate ligand itself. arxiv.orggoogle.com Therefore, Triphenyltin N,N-diethyldithiocarbamate, containing the active dithiocarbamate group, would be expected to exhibit similar anti-wear and antioxidant functionalities if used as a lubricant additive.
Table 2: Functional Properties of Dithiocarbamate Additives in Lubricants
| Property | Chemical Function | Result | Reference |
|---|---|---|---|
| Anti-Wear | Forms a protective tribochemical film on metal surfaces under heat and pressure. | Prevents direct metal-to-metal contact, reducing material loss. | vanderbiltworldwide.comgoogle.com |
| Extreme Pressure (EP) | The protective film prevents welding of surfaces under high loads. | Allows machinery to operate under severe conditions without seizure. | vanderbiltchemicals.comvanderbiltworldwide.com |
| Antioxidant | Interrupts radical chain reactions in the oil. | Extends the service life of the lubricant by preventing oxidative breakdown. | yashoindustries.comgoogle.com |
| Corrosion Inhibitor | Forms a passivating layer on metal surfaces. | Protects against corrosive attack from moisture and acidic byproducts. | yashoindustries.com |
Development of Sensors (if applicable)
The unique chemical properties of organotin dithiocarbamates make them suitable candidates for the development of chemical sensors. mdpi.com Research has shown that certain diorganotin(IV) dithiocarbamate complexes can function as chromogenic sensors, meaning they change color in the presence of specific analytes, particularly anions. mdpi.com This color change, which can be detected visually or spectrophotometrically, is due to the interaction between the analyte and the organotin complex, altering its electronic structure.
Furthermore, a significant application lies in the use of organotin dithiocarbamates as single-source precursors for the synthesis of metal oxide nanoparticles. nih.govmdpi.com Through thermal decomposition, Triphenyltin N,N-diethyldithiocarbamate can be converted into tin sulfide (SnS) or, through subsequent oxidation, tin oxide (SnO₂). mdpi.com Tin oxide is a well-known semiconductor material widely used in the fabrication of gas sensors. nih.gov These sensors operate based on the change in electrical resistance of the tin oxide layer upon adsorption of gas molecules. The ability to produce these sensor materials from a single, stable precursor compound is a valuable attribute in materials engineering. nih.gov
Abiotic Environmental Transformation and Fate
Photodegradation Pathways of Organotin Compounds
Photodegradation, or the breakdown of compounds by light, is a significant pathway for the environmental transformation of triphenyltin (B1233371) (TPT) compounds. While specific studies on the photodegradation of triphenyltin N,N-diethyldithiocarbamate are not extensively documented, the general mechanism involves the sequential cleavage of the tin-carbon bonds.
The primary photochemical reaction for organotin compounds is the homolytic cleavage of a tin-carbon bond, leading to the formation of organotin radicals and organic radicals. For triphenyltin compounds, this process results in the stepwise degradation from triphenyltin to diphenyltin (B89523) (DPT) and subsequently to monophenyltin (MPT). This degradation has been observed in various environmental matrices, including soil and foliage. In studies on pecan orchards treated with triphenyltin hydroxide (B78521), the proportion of MPT to TPT in leaves increased over time after application, indicating the photolytic degradation of TPT. Photodegradation appears to be a major factor affecting the fate of TPT in soils.
The general photodegradation pathway can be summarized as follows: (C₆H₅)₃Sn-R → (C₆H₅)₂Sn-R + C₆H₅• (C₆H₅)₂Sn-R → (C₆H₅)Sn-R + C₆H₅• (C₆H₅)Sn-R → Sn-R + C₆H₅•
Hydrolytic Stability and Decomposition in Aqueous Environments
Hydrolysis is another critical abiotic process that influences the environmental fate of triphenyltin N,N-diethyldithiocarbamate. The stability of dithiocarbamates is known to be pH-dependent, with alkyl dithiocarbamates generally being more stable in alkaline conditions. dntb.gov.ua Acid-catalyzed hydrolysis is a primary degradation route for many dithiocarbamates. dntb.gov.ua
Thermal Degradation Processes and Products in Absence of Organisms
The thermal decomposition of organotin(IV) dithiocarbamate (B8719985) complexes has been studied for various related compounds, providing insights into the likely degradation pathway of triphenyltin N,N-diethyldithiocarbamate. In the absence of organisms, heating these complexes typically leads to their decomposition into tin sulfides. nih.govresearchgate.net
Thermogravimetric analysis (TGA) of similar organotin(IV) dithiocarbamate complexes shows that decomposition often occurs in one or more steps, with the final residue being a tin sulfide (B99878) such as SnS or SnS₂. nih.gov For some organotin(IV) dithiocarbamate complexes, the decomposition begins at temperatures around 200-250°C and can proceed up to 350-400°C. nih.gov The presence of different organic groups attached to the tin atom can influence the decomposition temperature. For example, in one study, the presence of an additional phenyl group in a triphenyltin complex increased the decomposition temperature by approximately 26°C compared to a diphenyltin analogue. nih.gov
A common intermediate in the thermal decomposition of metal dithiocarbamates is a metal thiocyanate (B1210189), which then decomposes to the corresponding metal sulfide. nih.gov However, in some cases, the decomposition may proceed directly to the metal sulfide without the clear identification of a thiocyanate intermediate. researchgate.net The final decomposition products are influenced by the atmosphere in which the heating occurs (e.g., nitrogen or air). Under an inert atmosphere like nitrogen, the formation of tin sulfide is favored. nih.gov
Table 1: Thermal Decomposition Data for Related Organotin Dithiocarbamate Complexes
| Compound | Decomposition Temperature (°C) | Final Residue | Reference |
|---|---|---|---|
| [Sn{S₂CN(CH₂)₄}₂{C₆H₅}₂] | 207 | Tin Sulfide | nih.gov |
| [Sn{S₂CN(CH₂)₄}{C₆H₅}₃] | 233 | Tin Sulfide | nih.gov |
| General Tin(IV) Dithiocarbamates | 250-375 | SnS₂ | researchgate.net |
Potential for Environmental Transport and Persistence (strictly non-biological)
The potential for environmental transport and persistence of triphenyltin N,N-diethyldithiocarbamate is governed by its physicochemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles.
Triphenyltin compounds generally exhibit low water solubility and a strong affinity for binding to soil and sediment. Triphenyltin hydroxide, for instance, binds strongly to soil and is not expected to leach significantly into groundwater. mda.state.mn.us This strong adsorption to particulate matter means that the primary mode of transport in aquatic systems is likely to be associated with suspended sediments.
The persistence of triphenyltin compounds in the environment can be significant. For example, the aerobic soil half-life of triphenyltin hydroxide has been reported to be greater than 1,114 days. mda.state.mn.us However, abiotic degradation processes, particularly photodegradation, can reduce its persistence in the upper layers of soil and water exposed to sunlight. In one study, the dissipation of triphenyltin acetate (B1210297) in soil was found to be highly dependent on temperature, with half-lives ranging from approximately 8 to 19 days at 30-40°C, but increasing to around 150 days at 10°C. nih.gov Notably, there was no significant difference in the dissipation rate between sterilized and unsterilized soil, suggesting that abiotic processes were the dominant degradation factor in that study. nih.gov
The combination of strong binding to solids and relatively slow degradation under certain conditions indicates that triphenyltin compounds can persist in sediments, acting as a long-term source of contamination to the overlying water column. daneshyari.com
Advanced Research Perspectives and Methodological Innovations
Development of Novel Synthetic Routes for TRIPHENYLTIN (B1233371) N,N-DIETHYLDITHIOCARBAMATE
The conventional synthesis of Triphenyltin N,N-diethyldithiocarbamate typically involves the metathetical reaction between triphenyltin chloride and an alkali metal salt of N,N-diethyldithiocarbamate, such as sodium N,N-diethyldithiocarbamate. niscpr.res.in A prevalent approach is the in situ method, where the dithiocarbamate (B8719985) ligand is freshly prepared in a one-pot system before the introduction of the organotin halide. mdpi.comnih.gov This technique is often favored as it circumvents the instability of the dithiocarbamate salt, which can be difficult to isolate in a solid form at ambient temperatures. mdpi.com The synthesis is highly sensitive to moisture, as the triphenyltin chloride precursor can hydrolyze to form triphenyltin oxides, necessitating anhydrous reaction conditions. niscpr.res.in
Future research is focused on developing more efficient, sustainable, and versatile synthetic methodologies. Novel routes being explored aim to improve reaction yields, minimize waste, and enhance control over the final product's purity.
Potential Novel Synthetic Strategies:
Multicomponent Reactions: Utilizing a one-pot reaction with multiple starting materials (e.g., amine, carbon disulfide, and organotin halide) can streamline the process, reduce reaction times, and simplify purification compared to stepwise methods. mdpi.com
Mechanochemistry: Solid-state synthesis through ball milling could offer a solvent-free alternative, reducing environmental impact and potentially leading to the formation of unique polymorphs or crystalline phases.
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher yields, improved safety for exothermic reactions, and easier scalability. researchwithrutgers.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often resulting in higher purity products.
| Synthetic Method | Description | Key Advantages | References |
|---|---|---|---|
| Conventional Metathesis | Reaction of Ph3SnCl with a pre-formed sodium N,N-diethyldithiocarbamate salt in an organic solvent. | Well-established and straightforward. | niscpr.res.in |
| In Situ Insertion | One-pot reaction where the dithiocarbamate ligand is formed from diethylamine (B46881) and CS2 just before adding Ph3SnCl. | Avoids isolation of potentially unstable ligand salt; often results in high yields. | mdpi.comnih.govmdpi.com |
| Multicomponent Synthesis | A one-pot reaction combining the amine, carbon disulfide, and organotin halide simultaneously. | High efficiency, reduced reaction time, simplified purification. | mdpi.com |
| Mechanochemistry (Proposed) | Solvent-free synthesis via grinding or milling of solid reactants. | Environmentally friendly ("green"), potential for novel solid-state structures. |
Exploration of Advanced Spectroscopic Techniques (e.g., Solid-State NMR, Synchrotron-based methods)
While standard techniques like multinuclear solution NMR (¹H, ¹³C, ¹¹⁹Sn), IR, and UV-Vis spectroscopy are fundamental for routine characterization niscpr.res.inaip.orgscispace.com, advanced methods are required to probe the more subtle structural and electronic details of Triphenyltin N,N-diethyldithiocarbamate. ¹¹⁹Sn NMR is particularly crucial for determining the coordination number of the tin atom in solution, with chemical shifts often indicating a five-coordinate geometry. mdpi.comtandfonline.com
Future research will increasingly rely on sophisticated techniques that provide higher resolution and sensitivity, especially for analyzing the compound in the solid state and under non-trivial conditions.
Solid-State NMR (ssNMR): This technique is invaluable for studying the structure and dynamics of materials in their solid form. For Triphenyltin N,N-diethyldithiocarbamate, ¹³C and ¹¹⁹Sn ssNMR can differentiate between crystallographically non-equivalent molecules within the unit cell, identify different polymorphs, and provide insight into the local environment of the tin atom. nih.govrsc.org Combining experimental ssNMR with DFT calculations can lead to a complete assignment of spectra and a refined crystal structure elucidation. nih.govrsc.orgrsc.org
Synchrotron-Based Methods: The high brilliance and tunability of synchrotron radiation open up powerful analytical possibilities.
Synchrotron X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide precise information about the oxidation state and local coordination environment (bond distances, coordination number, and atomic neighbors) of the tin atom in both crystalline and non-crystalline samples.
Synchrotron-Based Mass Spectrometry: Advanced methods like laser desorption synchrotron postionization (synchrotron-LDPI) mass spectrometry could be adapted to study the molecular properties and fragmentation of organotin complexes with high sensitivity. nih.gov
| Advanced Technique | Potential Information for Ph3Sn(S2CNEt2) | References |
|---|---|---|
| Solid-State NMR (¹³C, ¹¹⁹Sn) | Elucidation of solid-state packing, identification of polymorphs, characterization of non-equivalent molecules in the crystal lattice. | nih.govrsc.org |
| Synchrotron XAS (XANES/EXAFS) | Precise Sn-S and Sn-C bond lengths, coordination number, and local geometry around the tin atom in various states (solid, amorphous). | |
| Synchrotron Powder XRD | High-resolution structural analysis from microcrystalline powder samples, phase identification. | |
| Synchrotron-LDPI MS | Detailed analysis of molecular stability and ionization pathways. | nih.gov |
Integration of Machine Learning and AI in Predicting Compound Properties and Reactivity
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organometallic chemistry by enabling rapid prediction of properties and reactivity, thereby accelerating the discovery of new materials. nih.govresearchgate.net
Prediction of Physicochemical Properties: AI models can be trained on large datasets of known compounds to predict the properties of new or hypothetical molecules, such as Triphenyltin N,N-diethyldithiocarbamate, from their structure alone. nih.gov By inputting the molecular structure, often as a SMILES string, ML algorithms can estimate properties like solubility, thermal stability, and even spectroscopic parameters, significantly reducing the need for laborious experimental screening. nih.govnih.gov
Prediction of Reactivity: Deep learning networks are being developed to predict chemical reactivity and reaction outcomes. xenosite.org For Triphenyltin N,N-diethyldithiocarbamate, an AI model could predict its potential to act as a catalyst, its degradation pathways under various conditions, or its suitability as a precursor for nanoparticle synthesis. nih.govarxiv.org These models identify reactive sites within a molecule and can infer reaction possibilities that may not be obvious to a human chemist. xenosite.orgarxiv.org
Design of Next-Generation Organotin Dithiocarbamate Complexes for Specific Non-Biological Applications
While Triphenyltin N,N-diethyldithiocarbamate has been studied for its structural chemistry, future research will focus on designing related complexes for targeted non-biological applications. This involves strategic modification of the ligand framework to tune the compound's electronic, optical, and thermal properties. Major applications for organotins include their use as PVC stabilizers and catalysts. wikipedia.org
Materials for Optoelectronics: By modifying the substituents on the phenyl rings or the diethylamino group, the HOMO-LUMO gap of the complex can be tuned. This allows for the design of organotin dithiocarbamates with specific light absorption or emission characteristics for use in organic light-emitting diodes (OLEDs) or photovoltaic devices. mdpi.com
Nanoparticle Precursors: Organotin dithiocarbamates are effective single-source precursors for the synthesis of tin sulfide (B99878) (SnS) nanoparticles. nih.govnih.gov Next-generation design would focus on creating complexes that decompose cleanly at lower temperatures and yield nanoparticles with controlled size, shape, and crystal phase, which is critical for applications in sensors and solar cells.
Advanced Catalysts: The catalytic activity of organotin compounds is well-known. wikipedia.org By synthetically modifying the steric and electronic environment around the tin center in Triphenyltin N,N-diethyldithiocarbamate, it is possible to design next-generation catalysts with enhanced activity and selectivity for processes like transesterification or polyurethane formation.
| Target Application | Design Strategy | Desired Property | References |
|---|---|---|---|
| Optoelectronics | Introduce electron-withdrawing/donating groups on phenyl or dithiocarbamate ligands. | Tunable optical bandgap, improved charge transport. | mdpi.com |
| Nanoparticle Synthesis | Modify ligands to control decomposition temperature and volatility. | Clean decomposition to phase-pure SnS, controlled nanoparticle morphology. | nih.govnih.gov |
| Catalysis | Alter steric bulk and electronic character at the tin center. | Enhanced reaction rates, improved product selectivity. | wikipedia.org |
Expanding Computational Models for Predicting Complex Reactivity Landscapes
Computational chemistry provides indispensable insights into the structure and reactivity of organotin compounds. researchgate.netnih.gov While Density Functional Theory (DFT) is routinely used to predict geometries and spectroscopic properties researchgate.net, future work requires more sophisticated models to map out complex reactivity landscapes.
Mapping Reaction Pathways: Beyond static calculations of reactants and products, computational models can be used to explore entire reaction energy surfaces. This involves locating transition states and intermediates to provide a detailed mechanistic understanding of how Triphenyltin N,N-diethyldithiocarbamate participates in chemical reactions. researchgate.net
Advanced Reactivity Descriptors: Conceptual DFT provides tools like the dual descriptor (DD), which can quantify the nucleophilic and electrophilic character at different sites within a molecule. scirp.org Applying these descriptors can help predict how the complex will interact with various substrates, guiding the design of new reactions.
Dynamic and Environmental Effects: The reactivity of a compound is heavily influenced by its environment. Expanding computational models includes:
Explicit Solvation Models: Using advanced continuum solvation models (e.g., COSMO-RS) to more accurately predict how a solvent influences reaction pathways and equilibria. nih.govresearchgate.net
Ab Initio Molecular Dynamics (AIMD): Simulating the system's evolution over time at the quantum mechanical level to understand dynamic processes like ligand exchange, conformational flexibility, and reactions in solution.
These advanced computational approaches will enable a shift from rationalizing observed phenomena to predicting new chemical reactivity with high fidelity, accelerating the discovery and development of novel organotin-based technologies.
Q & A
Q. Q1. What theoretical frameworks are most relevant for studying the reactivity and stability of TRIPHENYLTINN,N-DIETHYLDITHIOCARBAMATE in synthetic chemistry?
Methodological Answer: The reactivity of organotin dithiocarbamates is often analyzed through coordination chemistry and ligand-field theory. For this compound, the Lewis acidity of the tin center and the chelating ability of the dithiocarbamate ligand should be modeled using density functional theory (DFT) to predict bond dissociation energies and stability under varying conditions. Experimental validation can involve spectroscopic methods (e.g., NMR, FT-IR) to correlate computational predictions with observed behavior .
Q. Q2. How should researchers design initial experiments to assess the compound’s thermal decomposition kinetics?
Methodological Answer: A pre-experimental factorial design is recommended to isolate variables such as temperature, pressure, and solvent polarity. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can quantify decomposition thresholds. To ensure reproducibility, replicate measurements under inert atmospheres (e.g., nitrogen) are critical. Data should be analyzed using the Flynn-Wall-Ozawa method for non-isothermal kinetics .
Advanced Research Questions
Q. Q3. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Methodological Answer: Contradictions often arise from dynamic processes in solution (NMR) vs. static solid-state structures (X-ray). To reconcile these, employ variable-temperature NMR to probe conformational changes and compare with computational molecular dynamics simulations. Solid-state NMR or pair distribution function (PDF) analysis can bridge the gap between crystallographic and solution-phase data .
Q. Q4. What advanced techniques are suitable for studying the compound’s mechanism of action in catalytic applications?
Methodological Answer: Use operando spectroscopy (e.g., XAFS, Raman) to monitor real-time structural changes during catalysis. Isotopic labeling (e.g., deuterated solvents or ¹³C-labeled ligands) can trace reaction pathways. For heterogeneous systems, surface-enhanced techniques like AFM-IR or tip-enhanced Raman spectroscopy (TERS) provide nanoscale mechanistic insights. Cross-validate findings with kinetic isotope effects (KIE) and Hammett plots .
Q. Q5. How can researchers integrate computational modeling with experimental data to predict the environmental toxicity of this compound?
Methodological Answer: Develop QSAR (Quantitative Structure-Activity Relationship) models using descriptors such as logP, HOMO-LUMO gaps, and electrophilicity indices. Validate predictions via ecotoxicological assays (e.g., Daphnia magna LC50 tests) and compare with existing organotin toxicity databases. Machine learning frameworks (e.g., random forest regression) can refine models by incorporating experimental bioaccumulation data .
Methodological Challenges
Q. Q6. What strategies address reproducibility issues in synthesizing this compound across different laboratories?
Methodological Answer: Standardize synthetic protocols using controlled-atmosphere techniques (glovebox/schlenk lines) to minimize oxygen/moisture interference. Publish detailed procedural metadata (e.g., stirring rate, cooling gradients) alongside spectral fingerprints. Collaborative inter-laboratory studies with shared reagents and instrumentation (e.g., identical NMR spectrometers) can identify critical variables affecting reproducibility .
Q. Q7. How can multidimensional data (spectral, kinetic, computational) be systematically integrated to refine mechanistic hypotheses?
Methodological Answer: Adopt a Bayesian inference framework to weight evidence from disparate datasets. For example, combine DFT-calculated transition states with experimental kinetic data (Arrhenius parameters) using Markov chain Monte Carlo (MCMC) sampling. Visualization tools like chemometric heatmaps or network graphs can highlight correlations between structural features and reactivity trends .
Theoretical and Conceptual Development
Q. Q8. What conceptual frameworks explain the ligand exchange dynamics of this compound in solution?
Methodological Answer: Apply the Eigen-Wilkins mechanism for ligand substitution, modified for steric effects of the triphenyltin group. Stopped-flow UV-Vis spectroscopy with pseudo-first-order conditions can measure rate constants. Compare with Marcus theory predictions for outer-sphere electron transfer, adjusting for the bulky ligand environment. Solvent parameters (e.g., Gutmann donor numbers) should be included in regression models .
Emerging Methodologies
Q. Q9. How can AI-driven platforms like COMSOL Multiphysics optimize reaction conditions for this compound synthesis?
Methodological Answer: Implement a hybrid DOE (Design of Experiments)-AI workflow: Use COMSOL to simulate heat/mass transfer limitations in batch reactors, then train neural networks on synthetic yield data. Active learning algorithms can propose optimal temperature/pH combinations for maximal efficiency. Validate predictions via high-throughput robotic screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
